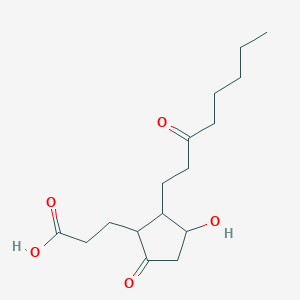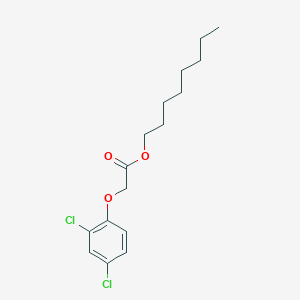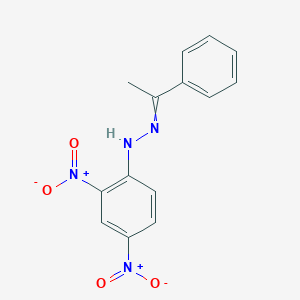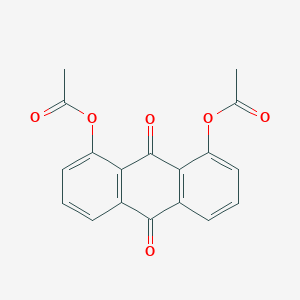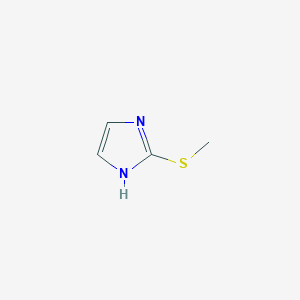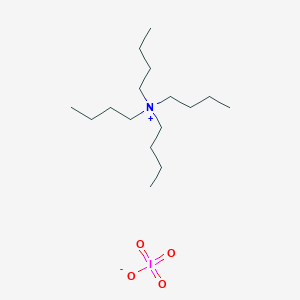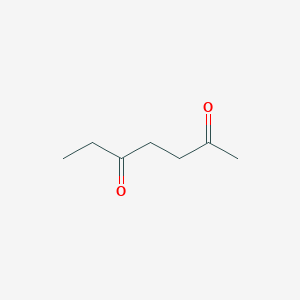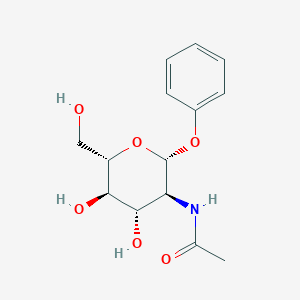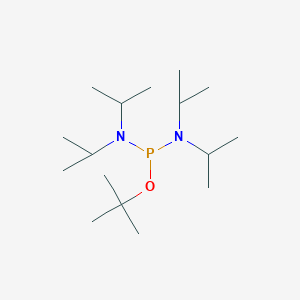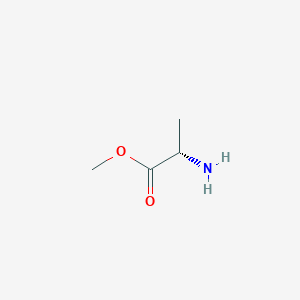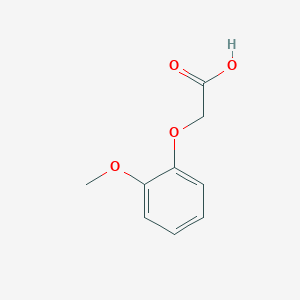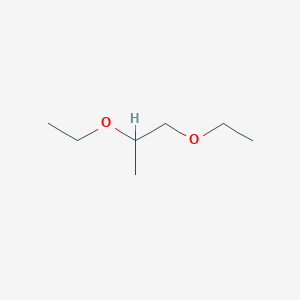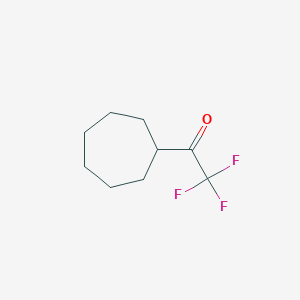
1-Cycloheptyl-2,2,2-trifluoroethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cycloheptyl-2,2,2-trifluoroethan-1-one, also known as CF3CH2COC7H13, is a chemical compound that has gained significant attention in scientific research. It is a colorless liquid with a strong odor and is widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of 1-Cycloheptyl-2,2,2-trifluoroethan-1-one is not fully understood. However, studies have shown that it can act as a reactive intermediate in organic reactions, leading to the formation of various products. It has also been suggested that it can act as a Lewis acid catalyst in certain reactions.
Efectos Bioquímicos Y Fisiológicos
Studies on the biochemical and physiological effects of 1-Cycloheptyl-2,2,2-trifluoroethan-1-one are limited. However, it has been shown to have low toxicity and is not considered a significant health hazard. It is also not known to have any adverse effects on the environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-Cycloheptyl-2,2,2-trifluoroethan-1-one in lab experiments is its high purity and yield. It is also readily available and relatively inexpensive. However, its strong odor and potential reactivity with certain chemicals can be a limitation.
Direcciones Futuras
There are several future directions for research on 1-Cycloheptyl-2,2,2-trifluoroethan-1-one. One potential area of interest is its use as a starting material for the synthesis of novel pharmaceuticals with improved properties. Additionally, it could be used as a reagent in the formation of new materials with unique properties. Further studies on its mechanism of action and potential applications in organic synthesis would also be of interest.
Métodos De Síntesis
The synthesis of 1-Cycloheptyl-2,2,2-trifluoroethan-1-one involves the reaction of cycloheptanone with trifluoroacetic anhydride in the presence of a strong acid catalyst. The reaction yields the desired product with high purity and yield.
Aplicaciones Científicas De Investigación
1-Cycloheptyl-2,2,2-trifluoroethan-1-one has been extensively studied for its potential applications in various fields of science. It has been used as a starting material for the synthesis of novel pharmaceuticals, agrochemicals, and materials. Additionally, it has been used as a reagent in organic synthesis, such as in the formation of carbon-carbon bonds.
Propiedades
Número CAS |
134704-13-5 |
|---|---|
Nombre del producto |
1-Cycloheptyl-2,2,2-trifluoroethan-1-one |
Fórmula molecular |
C9H13F3O |
Peso molecular |
194.19 g/mol |
Nombre IUPAC |
1-cycloheptyl-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C9H13F3O/c10-9(11,12)8(13)7-5-3-1-2-4-6-7/h7H,1-6H2 |
Clave InChI |
XVNNVRVBBZKELR-UHFFFAOYSA-N |
SMILES |
C1CCCC(CC1)C(=O)C(F)(F)F |
SMILES canónico |
C1CCCC(CC1)C(=O)C(F)(F)F |
Sinónimos |
Ethanone, 1-cycloheptyl-2,2,2-trifluoro- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



